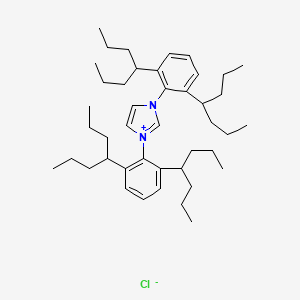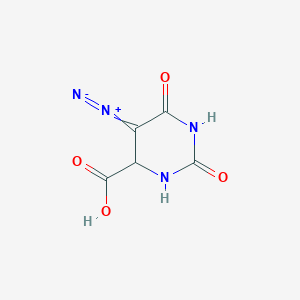
6-Carboxy-5-diazonio-2-oxo-1,2,3,6-tetrahydropyrimidin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with carboxylic acid and diazo groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with diazo compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters can be used to synthesize related pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the context. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrimidine-2-carboxylic acid
- Pyrimidine-5-carboxylic acid
- 4-Thiazolecarboxylic acid
- 3-Amino-2-pyrazinecarboxylic acid
Uniqueness
4-Pyrimidinecarboxylicacid, 5-diazohexahydro-2,6-dioxo- stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further research and development .
Eigenschaften
CAS-Nummer |
92306-77-9 |
|---|---|
Molekularformel |
C5H4N4O4 |
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
5-diazo-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H4N4O4/c6-9-1-2(4(11)12)7-5(13)8-3(1)10/h2H,(H,11,12)(H2,7,8,10,13) |
InChI-Schlüssel |
YXCSLXGBWWXARZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=[N+]=[N-])C(=O)NC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


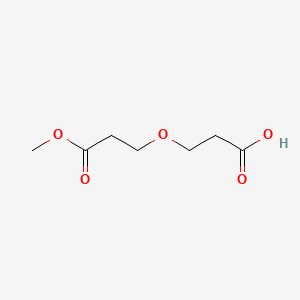

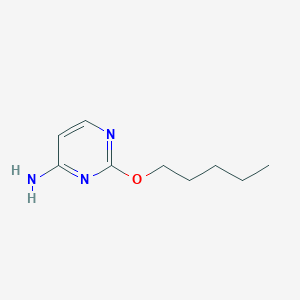

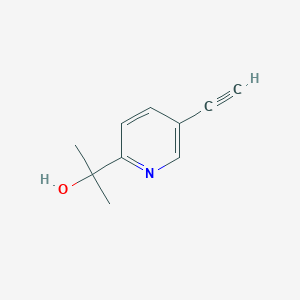
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)


![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)

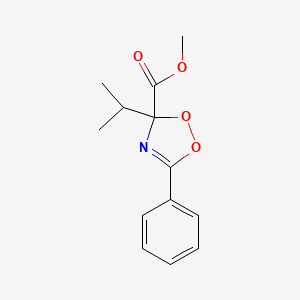
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
